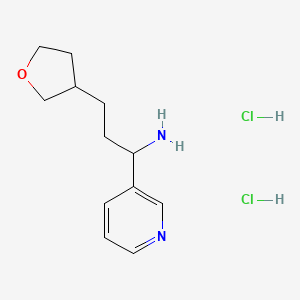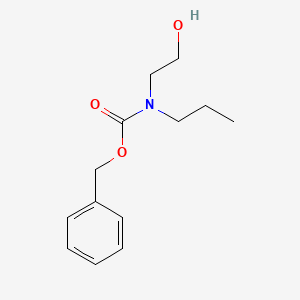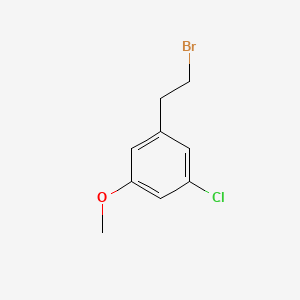
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromoethyl group, a chloro group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination . The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromoethyl)-3-chloro-5-methoxybenzene may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the dechlorinated benzene derivative.
Scientific Research Applications
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-chloro-5-methoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules . This interaction can lead to the modification of proteins, DNA, or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chloro and methoxy groups, making it less versatile in chemical reactions.
3-Chloro-5-methoxybenzene: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the methoxy group, reducing its potential for oxidation reactions.
Uniqueness
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is unique due to the presence of all three functional groups (bromoethyl, chloro, and methoxy), which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-chloro-5-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
InChI Key |
HYRFAWPAQNYGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


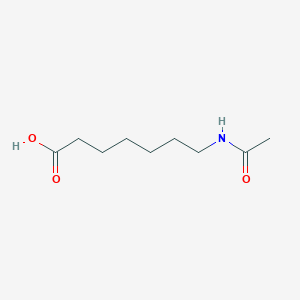
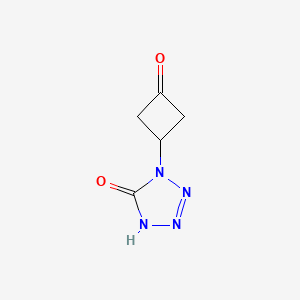
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
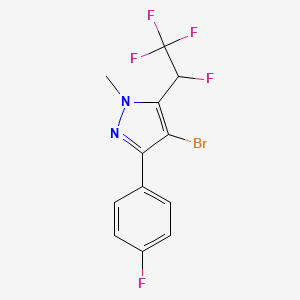

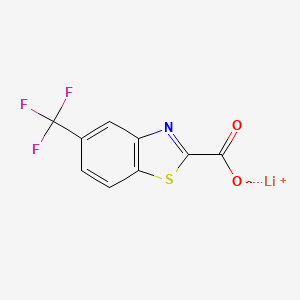
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)

![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
